![molecular formula C16H17ClN2O B2474755 1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride CAS No. 1351644-16-0](/img/structure/B2474755.png)
1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride, also known as MBMI, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of benzimidazole derivatives, which have been shown to exhibit various biological activities. The synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of MBMI are discussed in
Wissenschaftliche Forschungsanwendungen
Antihypertensive Potential
1-(2-Methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride is related to a class of compounds known for their potential antihypertensive effects. A study by Carini et al. (1991) explored nonpeptide angiotensin II receptor antagonists, revealing the potential of similar compounds in oral antihypertensive medication. This highlights its significance in cardiovascular research and possible therapeutic applications (Carini et al., 1991).
Antimicrobial Activity
Research by Maheta et al. (2012) on novel imidazole bearing isoxazole derivatives, closely related to this compound, demonstrated significant antimicrobial activity. This suggests its potential application in developing new antimicrobial agents (Maheta et al., 2012).
Antibacterial and Cytotoxicity Studies
Patil et al. (2010) conducted studies on benzyl-substituted N-heterocyclic carbene-silver complexes, which include structures similar to this compound. Their research focused on antibacterial activity and cytotoxicity, indicating the compound's potential in biomedical applications, especially in antibacterial treatments and cancer research (Patil et al., 2010).
Chemoprotective Properties
Choi et al. (2005) isolated compounds including benzylbenzoates from Solidago virga-aurea, related to this compound. Their research indicated these compounds could serve as immunotherapeutic agents, stimulating macrophage functions, potentially useful in treating infectious diseases (Choi et al., 2005).
Wirkmechanismus
Target of Action
The compound, also known as 1-(2-methoxybenzyl)-2-methyl-1H-benzo[d]imidazole hydrochloride, primarily targets the dopamine receptor . Dopamine receptors play a crucial role in the nervous system, regulating a variety of functions including motor control, cognition, and reward.
Mode of Action
This compound acts as an antagonist of the dopamine receptor . An antagonist is a substance that interferes with or inhibits the physiological action of another. In this case, the compound binds to the dopamine receptors, blocking them and preventing dopamine from exerting its effects.
Biochemical Pathways
The compound’s interaction with dopamine receptors affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, and the release of various hormones. The antagonistic action of the compound can therefore influence these functions by modulating the activity of the dopaminergic pathways .
Pharmacokinetics
Similar compounds are known to be well-absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the modulation of dopaminergic activity in the brain. By acting as a dopamine receptor antagonist, the compound can affect various physiological functions regulated by these receptors, potentially leading to changes in motor control, cognition, and reward-related behaviors .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature can affect the compound’s stability and its ability to bind to dopamine receptors. Additionally, the presence of other substances, such as other drugs or neurotransmitters, can influence the compound’s efficacy by competing for the same receptors .
Eigenschaften
IUPAC Name |
1-[(2-methoxyphenyl)methyl]-2-methylbenzimidazole;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O.ClH/c1-12-17-14-8-4-5-9-15(14)18(12)11-13-7-3-6-10-16(13)19-2;/h3-10H,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRRKVQETBYDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC3=CC=CC=C3OC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

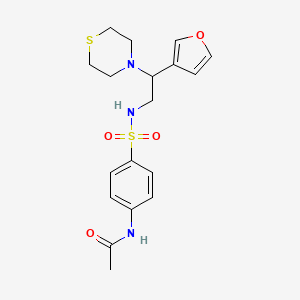
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4-dimethoxybenzamide hydrochloride](/img/structure/B2474676.png)
![N-(2-methoxyphenyl)-6-methyl-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2474677.png)

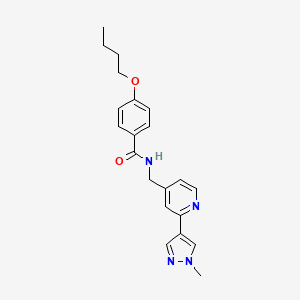
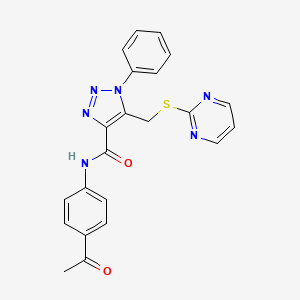
![[1,1'-Biphenyl]-4-yl(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2474681.png)
![phenyl[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2474685.png)
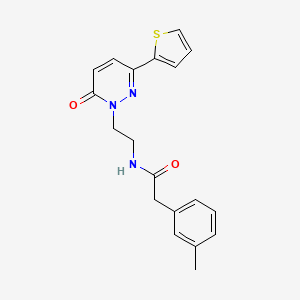
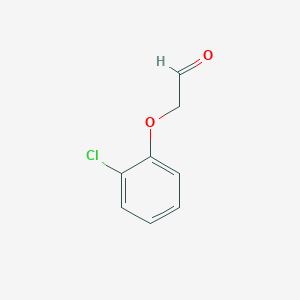
![2-chloro-7-(2-fluorophenyl)-6-(pyridin-4-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2474691.png)
![Ethyl 2-[({[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2474693.png)
![N-[5-[(2-chlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide](/img/structure/B2474694.png)
